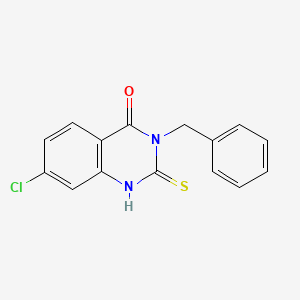![molecular formula C13H18N4O2S B2839253 1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione CAS No. 327170-50-3](/img/structure/B2839253.png)
1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a purine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Fusion with Purine Moiety: The thiazole ring is then fused with a purine derivative through a series of condensation reactions.
Introduction of Substituents: The methyl and 3-methyl-butyl groups are introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or purine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione: shares structural similarities with other thiazolopyrimidines and purine derivatives.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid.
Purine Derivatives: Compounds such as caffeine and theobromine.
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring fused to a purine moiety, along with specific alkyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-8(2)4-5-17-11(18)9-10(15(3)13(17)19)14-12-16(9)6-7-20-12/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMJDQXNWUVQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile](/img/structure/B2839172.png)
![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)
![2-[(4-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![N-[2-(4-Chloro-3-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2839182.png)

![N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2839184.png)

![N-(4-chlorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2839186.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2839187.png)

![METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE](/img/structure/B2839190.png)
![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2839193.png)
